molecular formula C10H15N7O2 B1624385 Adenosine, 3',5'-diamino-3',5'-dideoxy- CAS No. 67313-23-9

Adenosine, 3',5'-diamino-3',5'-dideoxy-

Cat. No.: B1624385
CAS No.: 67313-23-9
M. Wt: 265.27 g/mol
InChI Key: FQHJZHJYUXSQIT-QYYRPYCUSA-N
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Description

Cordyceps militaris. This compound has garnered significant attention due to its unique chemical structure and biological activity, which have potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, 3’,5’-diamino-3’,5’-dideoxy- typically involves the selective amination of adenosine derivatives. The process often requires specific catalysts and controlled reaction conditions to ensure the correct placement of amino groups at the 3’ and 5’ positions of the ribose moiety.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve large-scale fermentation processes using Cordyceps militaris cultures. This method leverages the natural biosynthetic pathways of the fungus to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Adenosine, 3’,5’-diamino-3’,5’-dideoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino groups, potentially leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert any oxidized forms back to their original state.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of derivatives with different functional groups replacing the amino groups.

Scientific Research Applications

Adenosine, 3’,5’-diamino-3’,5’-dideoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.

    Medicine: It has shown promise in therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: The compound’s unique properties make it useful in various industrial applications, including as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of adenosine, 3’,5’-diamino-3’,5’-dideoxy- involves its interaction with cellular pathways and molecular targets. It is known to inhibit RNA synthesis by incorporating into RNA chains and causing premature termination. This action is particularly effective against rapidly dividing cells, such as cancer cells, making it a potent anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: The parent compound, which lacks the amino modifications at the 3’ and 5’ positions.

    Cordycepin (3’-deoxyadenosine): Similar to adenosine, 3’,5’-diamino-3’,5’-dideoxy-, but with only one amino modification.

    2’,5’-Dideoxyadenosine: Another derivative with modifications at different positions on the ribose moiety.

Uniqueness

Adenosine, 3’,5’-diamino-3’,5’-dideoxy- is unique due to its dual amino modifications, which confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2R,3R,4S,5R)-4-amino-5-(aminomethyl)-2-(6-aminopurin-9-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1,11-12H2,(H2,13,14,15)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHJZHJYUXSQIT-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473812
Record name Adenosine, 3',5'-diamino-3',5'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67313-23-9
Record name Adenosine, 3',5'-diamino-3',5'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine, 3',5'-diamino-3',5'-dideoxy-
Reactant of Route 2
Adenosine, 3',5'-diamino-3',5'-dideoxy-
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Adenosine, 3',5'-diamino-3',5'-dideoxy-
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Adenosine, 3',5'-diamino-3',5'-dideoxy-
Reactant of Route 5
Adenosine, 3',5'-diamino-3',5'-dideoxy-
Reactant of Route 6
Adenosine, 3',5'-diamino-3',5'-dideoxy-

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